6,7-Dichloroquinazoline-2,4(1H,3H)-dione
Overview
Description
6,7-Dichloroquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C8H4Cl2N2O2 and its molecular weight is 231.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Glutamate Receptor Antagonists : Derivatives of 6,7-Dichloroquinazoline-2,4(1H,3H)-dione have been explored as antagonists at ionotropic glutamate receptors. These compounds showed potential in decreasing neuronal damage and exhibiting anticonvulsant effects, suggesting therapeutic applications in neuroprotective strategies and seizure management (Colotta et al., 2012).
Cancer Cell Inhibition : Novel synthetic compounds derived from this compound, such as PT-262, have shown to induce lung carcinoma cell death through inhibiting ERK and CDC2 phosphorylation via a p53-independent pathway, presenting a potential avenue for cancer therapy (Hsu et al., 2008).
Carbonic Anhydrase Inhibitors : The scaffold has been utilized to develop inhibitors targeting tumor-associated carbonic anhydrases IX and XII, with several derivatives demonstrating potent inhibitory activity. These findings highlight the potential of this compound derivatives in the development of anticancer agents (Falsini et al., 2017).
Organic Synthesis Applications
- Synthetic Route Development : The compound has been employed as a key intermediate in the solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide, showcasing an approach aimed at sustainable chemistry (Mizuno et al., 2007). Additionally, regioselective substitution reactions involving this compound have been documented, providing access to biologically active ortho-quinone derivatives (Kim et al., 2003).
Analytical Chemistry Applications
- Pre-chromatographic Derivatization Agent : this compound derivatives have been explored as derivatization agents for amino acids in liquid chromatographic analyses, highlighting their utility in enhancing detection sensitivity and selectivity in analytical methodologies (Gatti et al., 2002).
Properties
IUPAC Name |
6,7-dichloro-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHRSAAVGBWFMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598994 | |
Record name | 6,7-Dichloroquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864293-02-7 | |
Record name | 6,7-Dichloroquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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